7-Methyl-5-nitroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-nitroquinolin-8-ol is a quinoline derivative with the molecular formula C10H8N2O3 It is known for its unique chemical structure, which includes a methyl group at the 7th position and a nitro group at the 5th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-nitroquinolin-8-ol typically involves the nitration of 7-methylquinoline. One common method is the Skraup synthesis, which produces a mixture of 7-methylquinoline and 5-methylquinoline. This mixture is then subjected to nitration using a combination of nitric acid and sulfuric acid to selectively obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-nitroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
7-Methyl-5-nitroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including Alzheimer’s disease and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitroquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity may stem from the inhibition of bacterial DNA gyrase, which is essential for DNA replication. Additionally, its potential anticancer activity could be related to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-8-nitroquinoline: Similar structure but with the nitro group at the 8th position.
5-Methyl-7-nitroquinolin-8-ol: Similar structure but with the methyl and nitro groups swapped.
Uniqueness
7-Methyl-5-nitroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
7-methyl-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-8(12(14)15)7-3-2-4-11-9(7)10(6)13/h2-5,13H,1H3 |
InChI Key |
KHPQZLFUNAHNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.